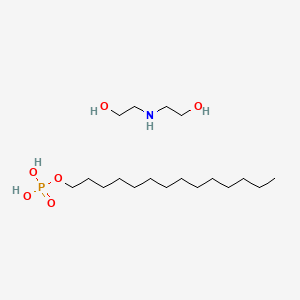

Bis(2-hydroxyethyl)ammonium tetradecyl hydrogen phosphate

Description

Bis(2-hydroxyethyl)ammonium tetradecyl hydrogen phosphate (CAS 65104-56-5) is a surfactant with a tetradecyl (C14) alkyl chain linked to a hydrogen phosphate group, neutralized by a bis(2-hydroxyethyl)ammonium counterion. Its molecular formula is C₁₈H₄₂NO₆P, with a molecular weight of 399.5 g/mol. Key physicochemical properties include a polar surface area of 129.06 Ų, hydrogen bond donor/acceptor counts of 5 and 7, respectively, and a moderate cLogP of 1.092, indicating balanced hydrophilicity and lipophilicity . This compound is widely used in cosmetic formulations as a surfactant and antistatic agent due to its mildness and compatibility with skin .

Properties

CAS No. |

65104-56-5 |

|---|---|

Molecular Formula |

C18H42NO6P |

Molecular Weight |

399.5 g/mol |

IUPAC Name |

2-(2-hydroxyethylamino)ethanol;tetradecyl dihydrogen phosphate |

InChI |

InChI=1S/C14H31O4P.C4H11NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-18-19(15,16)17;6-3-1-5-2-4-7/h2-14H2,1H3,(H2,15,16,17);5-7H,1-4H2 |

InChI Key |

ILRIOLRTHYIKHL-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCOP(=O)(O)O.C(CO)NCCO |

Related CAS |

65104-57-6 65104-56-5 |

Origin of Product |

United States |

Preparation Methods

The preparation methods for EINECS 308-609-6 involve specific synthetic routes and reaction conditions. Industrial production methods typically include:

Synthetic Routes: The compound can be synthesized through a series of chemical reactions involving specific reagents and catalysts. The exact synthetic route depends on the desired purity and yield of the compound.

Reaction Conditions: The reactions are carried out under controlled temperature and pressure conditions to ensure the desired chemical transformations occur efficiently.

Industrial Production: Large-scale production involves the use of industrial reactors and continuous processing techniques to produce the compound in bulk quantities.

Chemical Reactions Analysis

EINECS 308-609-6 undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo substitution reactions where one functional group is replaced by another. Common reagents for these reactions include halogens and nucleophiles.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

EINECS 308-609-6 has a wide range of scientific research applications, including:

Chemistry: The compound is used as a reagent in various chemical reactions and synthesis processes.

Biology: It is employed in biological studies to investigate its effects on cellular processes and biochemical pathways.

Mechanism of Action

The mechanism of action of EINECS 308-609-6 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules, such as enzymes or receptors, and modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, resulting in the observed effects of the compound .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structurally related compounds, highlighting differences in alkyl chain length, anionic group, counterion, and applications:

Key Structural and Functional Differences

Alkyl Chain Length :

- C14 (tetradecyl) compounds (e.g., 65104-56-5, 62763-70-6) exhibit lower hydrophobicity and higher water solubility compared to C16 (cetyl) analogs (e.g., 69331-39-1, 93777-69-6). Longer chains reduce critical micelle concentration (CMC) but may compromise solubility .

Anionic Group :

- Phosphate-based surfactants (e.g., 65104-56-5, 69331-39-1) have bulkier headgroups and higher charge density than sulfate analogs (e.g., 65104-61-2), leading to stronger ionic interactions and stability in hard water .

Counterion Structure: Bis(2-hydroxyethyl)ammonium (e.g., 65104-56-5) provides moderate polarity, while tris(2-hydroxyethyl)ammonium (e.g., 62763-70-6) increases hydrophilicity, enhancing solubility in aqueous formulations .

Applications :

- Phosphate derivatives are preferred in skin-care products for mildness, whereas sulfates (e.g., 65104-61-2) are cost-effective foaming agents in shampoos . Hydroxylated alkyl chains (e.g., 93777-69-6) are used in pharmaceuticals for improved biocompatibility .

Research Findings

- Physicochemical Properties : The polar surface area of bis(2-hydroxyethyl)ammonium tetradecyl hydrogen phosphate (129.06 Ų) is higher than DEA-Myristyl Sulfate (~110 Ų), suggesting better hydration and skin compatibility .

- Regulatory Status : Phosphate-based surfactants (e.g., 62763-70-6) are listed in the European Inventory of Existing Commercial Chemical Substances (EINECS), while sulfates face stricter regulations due to irritation concerns .

Biological Activity

Bis(2-hydroxyethyl)ammonium tetradecyl hydrogen phosphate, also known as bis(bis(2-hydroxyethyl)ammonium) tetradecyl phosphate, is a quaternary ammonium compound that has garnered attention for its diverse biological activities. This compound features a unique structure characterized by two hydroxyethyl groups and a long-chain tetradecyl moiety, which contribute to its surfactant properties and potential applications in various fields, including medicine and biotechnology.

- Molecular Formula : C₁₈H₃₉N₂O₄P

- Molecular Weight : Approximately 757.117 g/mol

The compound exhibits a cationic nature, allowing it to interact effectively with negatively charged surfaces, such as microbial membranes.

Antimicrobial Activity

Research indicates that bis(2-hydroxyethyl)ammonium tetradecyl hydrogen phosphate possesses significant antimicrobial properties. Its mechanism of action involves the disruption of microbial membranes, leading to cell lysis. The compound's quaternary ammonium structure enhances its ability to penetrate and destabilize bacterial membranes, making it effective against a range of microorganisms.

Table 1: Antimicrobial Efficacy Against Various Microorganisms

| Microorganism | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |

|---|---|---|

| Escherichia coli | 32 µg/mL | Membrane disruption |

| Staphylococcus aureus | 16 µg/mL | Membrane disruption |

| Pseudomonas aeruginosa | 64 µg/mL | Membrane disruption |

| Bacillus cereus | 8 µg/mL | Membrane disruption |

Drug Delivery Applications

Due to its surfactant properties, bis(2-hydroxyethyl)ammonium tetradecyl hydrogen phosphate has shown potential in enhancing drug delivery systems. Its ability to encapsulate therapeutic agents allows for improved transport across biological barriers, facilitating targeted delivery to specific tissues or cells.

Case Study: Enhanced Drug Delivery

In a study investigating the use of this compound as a drug carrier, researchers found that it significantly improved the bioavailability of encapsulated drugs compared to traditional carriers. This enhancement was attributed to its ability to interact with cellular membranes and promote cellular uptake.

Toxicity and Safety Profile

While bis(2-hydroxyethyl)ammonium tetradecyl hydrogen phosphate exhibits beneficial biological activities, its toxicity profile is crucial for safety assessments. Studies have shown that the compound's lipophilicity contributes to its toxicity, particularly at higher concentrations.

Table 2: Toxicity Data Summary

| Organism | EC50 (µg/mL) | Observations |

|---|---|---|

| Daphnia magna | 50 | Moderate toxicity |

| Aedes aegypti | 20 | High toxicity observed |

| Human Cell Lines | >100 | Low toxicity in non-target cells |

The biological activity of bis(2-hydroxyethyl)ammonium tetradecyl hydrogen phosphate can be attributed to several mechanisms:

- Membrane Disruption : The cationic nature allows for strong electrostatic interactions with negatively charged bacterial membranes.

- Encapsulation : The compound can form complexes with therapeutic agents, enhancing their solubility and stability.

- Cellular Uptake : Its surfactant properties facilitate the transport of drugs across lipid bilayers.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.